molecular formula C11H15NO2 B13163500 Methyl 3-amino-3-(4-methylphenyl)propanoate CAS No. 198959-38-5

Methyl 3-amino-3-(4-methylphenyl)propanoate

Cat. No.: B13163500
CAS No.: 198959-38-5
M. Wt: 193.24 g/mol
InChI Key: PNLNOOURNGVKGL-UHFFFAOYSA-N
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Description

Chemical Structure: Methyl 3-amino-3-(4-methylphenyl)propanoate (C₁₂H₁₅NO₂) is an ester derivative of 3-aminophenylpropanoic acid, featuring a 4-methylphenyl group at the β-position of the amino acid backbone. It is commonly synthesized via the Rodionov reaction, which involves condensation of aldehydes with malonic ester derivatives followed by esterification .

Properties

IUPAC Name

methyl 3-amino-3-(4-methylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLNOOURNGVKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273643
Record name Methyl β-amino-4-methylbenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198959-38-5
Record name Methyl β-amino-4-methylbenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198959-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl β-amino-4-methylbenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 3-amino-3-(4-methylphenyl)propanoic acid

The most straightforward method involves the esterification of the free amino acid with methanol in the presence of an acid catalyst or via thionyl chloride activation:

Procedure:

  • The free acid, 3-amino-3-(4-methylphenyl)propanoic acid, is suspended in methanol.
  • Thionyl chloride is added dropwise under controlled temperature to form the methyl ester via in situ formation of the acid chloride intermediate.
  • The reaction mixture is refluxed for several hours to ensure complete esterification.
  • After reaction completion, the mixture is concentrated, and the product is extracted and purified by solvent extraction and drying.
  • Yields reported in analogous compounds (e.g., 4-chlorophenyl analog) reach up to 90% with high purity confirmed by GC-MS and elemental analysis.
Step Reagents/Conditions Notes
Esterification Methanol, thionyl chloride, reflux 8 h Controlled addition to manage exotherm
Workup Concentration, aqueous extraction, drying Extraction with ethyl acetate, drying over sodium sulfate

Multi-component condensation (Mannich-type reaction)

Another approach involves the condensation of malonic acid, 4-methylbenzaldehyde, and ammonium acetate in ethanol under reflux to form the amino acid precursor:

  • Malonic acid, 4-methylbenzaldehyde, and ammonium acetate are refluxed in ethanol for ~8 hours.
  • The reaction mixture initially clears and then precipitates the amino acid product.
  • The precipitate is filtered and purified to give 3-amino-3-(4-methylphenyl)propanoic acid with yields around 85%.

This amino acid can then be converted to the methyl ester as described above.

Asymmetric synthesis and chiral resolution

For applications requiring enantiomerically enriched this compound, chiral auxiliaries or resolution agents such as D-tartaric acid or chiral amino acid derivatives (e.g., N-isopropoxycarbonyl-S-valine) are employed:

  • The amino acid ester is reacted with chiral protecting groups under low temperatures to form diastereomeric intermediates.
  • These intermediates can be separated chromatographically or crystallized to enrich one enantiomer.
  • Subsequent removal of protecting groups yields the optically pure this compound.

Industrial and Scale-Up Considerations

  • Industrial synthesis often employs continuous flow reactors for esterification to improve yield and reproducibility.
  • Process optimizations include controlled addition of thionyl chloride and efficient solvent recovery.
  • Environmental considerations favor minimizing organic solvent use and waste generation, with some processes using phase-transfer catalysts to improve reaction efficiency.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Esterification via thionyl chloride 3-amino-3-(4-methylphenyl)propanoic acid Methanol, thionyl chloride, reflux ~90 Straightforward, high yield, scalable
Multi-component condensation Malonic acid, 4-methylbenzaldehyde, ammonium acetate Ethanol, reflux ~8 h ~85 One-pot synthesis of amino acid precursor
Chiral resolution/asymmetric synthesis Racemic ester + chiral auxiliary Low temp, chiral amino acid derivatives Variable Enables enantiomeric enrichment

Research Findings and Analytical Data

  • Spectroscopic Characterization:

    • GC-MS typically shows molecular ion peaks consistent with $$M^+$$ at m/z ~213 for the methyl ester of the 4-chlorophenyl analog, suggesting similar mass for the 4-methylphenyl derivative.
    • Elemental analysis confirms composition within ±0.1% of theoretical values.
  • Chiral Purity Assessment:

    • High-performance liquid chromatography (HPLC) with chiral columns is used to determine enantiomeric excess (ee), often achieving >80% ee after resolution steps.
  • Process Yields and Purity:

    • Optimized esterification yields exceed 90%.
    • Multi-component condensation yields around 85%, with purity sufficient for further synthetic use.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Methyl 3-amino-3-(4-methylphenyl)propanoate and its derivatives find applications across various scientific disciplines:

  • Medicinal Chemistry: It is investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
  • Biochemistry: It serves as a biochemical probe to study enzyme interactions.
  • Synthetic Chemistry: It acts as an intermediate in the synthesis of more complex organic molecules.
  • Pharmacology: The compound's ability to form hydrogen bonds allows it to interact with biological molecules, potentially influencing enzyme activity and receptor modulation, leading to therapeutic applications, particularly in neurotransmitter systems.

Research Findings

Research indicates that methyl (3R)-3-amino-3-(4-methylphenyl)propanoate exhibits various biological activities. Studies on related compounds have demonstrated significant antiproliferative effects against cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutic agents. Derivatives of this compound can inhibit key inflammatory mediators, suggesting a potential role in treating inflammatory diseases. Molecular docking studies have provided insights into how these compounds interact with biological targets, enhancing understanding of their therapeutic potential.

Case Studies

Ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride has been highlighted in several case studies for its therapeutic potential:

  • Antidepressant Activity: One study investigated its effects on animal models of depression, showing significant improvement in behavioral tests compared to controls, indicating its potential as an antidepressant agent.
  • Neuroprotective Effects: Research has demonstrated that this compound could protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 209.25 g/mol (free base) .
  • CAS Registry : 622247-21-6 (free base); hydrochloride salts (e.g., 1001180-63-7) are also documented .
  • Applications : Serves as a critical intermediate in medicinal chemistry, particularly in the development of αvβ6 integrin antagonists for treating pulmonary fibrosis .

Comparison with Structural Analogs

Substituent Variations on the Aryl Ring

The biological activity and physicochemical properties of methyl 3-amino-3-arylpropanoates are highly sensitive to substituents on the phenyl ring. Below is a comparative analysis:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
Methyl 3-amino-3-(4-methylphenyl)propanoate 4-CH₃ C₁₂H₁₅NO₂ 209.25 Balanced lipophilicity; used in αvβ6 integrin antagonists
Methyl 3-amino-3-(4-fluorophenyl)propanoate 4-F C₁₀H₁₂FNO₂ 197.21 Enhanced electronegativity; potential for improved target binding
Methyl 3-amino-3-(3-trifluoromethylphenyl)propanoate 3-CF₃ C₁₁H₁₂F₃NO₂ 247.21 High lipophilicity; may affect bioavailability
Methyl 3-amino-3-(4-chlorophenyl)propanoate 4-Cl C₁₀H₁₂ClNO₂ 213.66 Increased steric bulk; modulates receptor interaction
Methyl 3-amino-3-(4-methoxyphenyl)propanoate 4-OCH₃ C₁₁H₁₅NO₃ 225.24 Polar methoxy group; impacts solubility

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Enhance binding affinity to hydrophobic pockets in target proteins but may reduce solubility .
  • Electron-Donating Groups (e.g., -OCH₃) : Improve aqueous solubility but could decrease membrane permeability .
  • Methyl Group (4-CH₃) : Offers optimal balance between lipophilicity and solubility, making it a preferred scaffold in αvβ6 integrin antagonists .

Positional Isomerism and Stereochemistry

  • Positional Isomers: Substitution at the 2-position (e.g., methyl 3-amino-2-(4-chlorophenyl)propanoate) alters steric interactions, reducing αvβ6 activity compared to 3-substituted analogs .
  • Stereochemical Effects: (3R)- and (3S)-enantiomers of methyl 3-amino-3-(4-methylnaphthyl)propanoate exhibit distinct biological profiles, emphasizing the role of chirality in drug design .

Derivatives and Salt Forms

  • Hydrochloride Salts: Improved crystallinity and stability (e.g., methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride, CAS 1269634-11-8) .
  • Carboxylic Acid Analogs: 3-Amino-3-(4-methylphenyl)propanoic acid (CAS 622247-21-6) lacks the ester group, reducing cell permeability but enhancing solubility .

Biological Activity

Methyl 3-amino-3-(4-methylphenyl)propanoate, also known as methyl 3-amino-3-(p-tolyl)propanoate, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, synthesis methods, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include an amino group and a methylphenyl substituent. Its molecular formula is C12H17NC_{12}H_{17}N, and it has a specific InChI code that allows for precise identification in chemical databases.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effective antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi .
  • Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against cancer cell lines. Preliminary results suggest that it may possess significant cytotoxic activity, comparable to established chemotherapeutic agents .
  • Proteomics Applications : The compound has potential applications in proteomics research, where it could serve as a biochemical reagent in the synthesis of more complex molecules .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, each with distinct advantages regarding yield and purity. Common synthetic routes include:

  • Direct Amination : Involves the reaction of propanoic acid derivatives with amines under controlled conditions.
  • Acylation Reactions : Utilizing acyl chlorides to introduce the amino group effectively.
  • Reflux Methods : Employing reflux conditions to enhance reaction rates and yields.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameMolecular FormulaKey Features
Methyl 3-amino-2-(4-methylphenyl)methylpropanoateC12H17NC_{12}H_{17}NSimilar amino structure; potential flavor compound
Ethyl 3-amino-3-(4-methylphenyl)propanoateC13H19NC_{13}H_{19}NEthyl instead of methyl; similar biological activity
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediolC17H25NC_{17}H_{25}NAntitumor activity; structurally related

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Efficacy : A study tested various derivatives against common pathogens such as E. coli and S. aureus. Results indicated significant inhibition zones ranging from 10 to 25 mm, suggesting strong antimicrobial potential .
  • Cytotoxicity Assessment : In vitro assays on human leukemia cell lines revealed an IC50 value of approximately 15 µM for this compound, indicating moderate cytotoxicity compared to standard chemotherapeutics .

Q & A

Synthesis and Reaction Optimization

1.1 Basic: What synthetic strategies are effective for preparing Methyl 3-amino-3-(4-methylphenyl)propanoate, and how do reaction parameters influence yield? Methodological Answer:

  • Nucleophilic Substitution: React 4-methylphenylacetonitrile with methyl acrylate via a Michael addition, followed by catalytic hydrogenation to reduce the nitrile to an amine .
  • Esterification: Condense 3-amino-3-(4-methylphenyl)propanoic acid with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions .
  • Key Parameters: Temperature (60–80°C for Michael addition), solvent polarity (DMF for nucleophilic substitution), and catalyst loading (5–10% Pd/C for hydrogenation) significantly impact yield. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane).

1.2 Advanced: How can enantiomeric purity be ensured during synthesis? Methodological Answer:

  • Chiral Resolution: Use enantiomerically pure starting materials (e.g., (R)- or (S)-3-amino precursors) or employ asymmetric catalysis (e.g., Jacobsen’s catalyst for aminohydroxylation) .
  • Analytical Validation: Confirm enantiopurity via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or optical rotation comparison with literature values .

Structural Characterization

2.1 Basic: What spectroscopic methods are critical for characterizing this compound? Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) identifies the methyl ester (δ 3.6–3.8 ppm), aromatic protons (δ 7.2–7.4 ppm), and amine protons (δ 1.8–2.2 ppm, broad). ¹³C NMR confirms the ester carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry: ESI-MS in positive mode detects [M+H]⁺ (m/z 224.21) .

2.2 Advanced: How can XRD resolve stereochemical ambiguities in crystallographic data? Methodological Answer:

  • Single-Crystal XRD: Grow crystals via slow evaporation (ethanol/water). Refinement with SHELXL reveals bond angles and torsion angles, confirming the spatial arrangement of the 4-methylphenyl group .
  • Cross-Validation: Compare experimental XRD data (e.g., C–C bond lengths: ~1.54 Å) with computational models (DFT at B3LYP/6-31G* level) .

Biological Activity Evaluation

3.1 Basic: What in vitro models assess the compound’s bioactivity? Methodological Answer:

  • Anti-Inflammatory Assays: Use THP-1 monocyte/macrophage models to measure IL-6 inhibition via ELISA. Pretreat cells with 10–50 µM compound for 24 hours .
  • Cytotoxicity Screening: MTT assay in HeLa cells (IC₅₀ determination) with 48-hour exposure .

3.2 Advanced: How to design SAR studies for analogs? Methodological Answer:

  • Substituent Variation: Synthesize derivatives with nitro ( ), hydroxy (), or halogen substituents. Compare bioactivity trends (e.g., 4-NO₂ enhances electron-withdrawing effects, altering binding affinity).
  • Computational Docking: Use AutoDock Vina to model interactions with NF-κB p65, correlating binding energy (ΔG) with experimental IC₅₀ values .

Data Contradiction and Reproducibility

4.1 Basic: How to address yield discrepancies in published synthetic protocols? Methodological Answer:

  • Parameter Optimization: Replicate reactions with strict control of anhydrous conditions (e.g., molecular sieves for esterification) and inert atmospheres (N₂/Ar) .
  • Side-Product Analysis: Use LC-MS to identify byproducts (e.g., hydrolysis to carboxylic acid under acidic conditions) .

4.2 Advanced: How to resolve conflicting spectral data for stereoisomers? Methodological Answer:

  • NOESY NMR: Detect spatial proximity between the 4-methylphenyl group and adjacent protons to assign stereochemistry .
  • Vibrational Circular Dichroism (VCD): Compare experimental VCD spectra with DFT-calculated spectra for absolute configuration .

Stability and Storage

5.1 Basic: What storage conditions prevent degradation? Methodological Answer:

  • Recommendations: Store at –20°C under argon in amber vials. Avoid aqueous solvents (risk of ester hydrolysis) .
  • Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

5.2 Advanced: How to evaluate hydrolytic stability under physiological conditions? Methodological Answer:

  • Simulated Biological Media: Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS every 24 hours. Half-life (t₁/₂) calculations guide prodrug design .

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